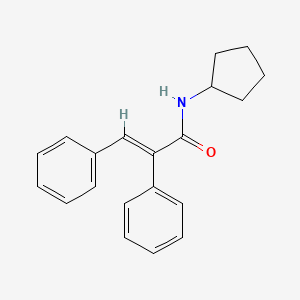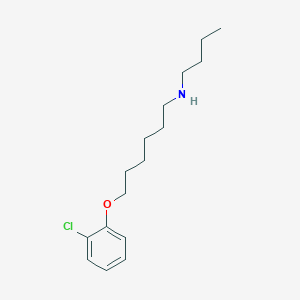
N-cyclopentyl-2,3-diphenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,3-diphenylacrylamide (CPA) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. CPA is a derivative of diphenylacrylamide and is known for its unique chemical properties, which make it suitable for use in research applications.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3-diphenylacrylamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, this compound may help to increase the levels of neurotransmitters in the brain, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. It has also been shown to reduce inflammation and oxidative stress, which are associated with several diseases, including Alzheimer's disease and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopentyl-2,3-diphenylacrylamide in lab experiments is its unique chemical properties, which make it suitable for a wide range of applications. This compound is also relatively easy to synthesize, and the yield and purity of the product can be easily controlled. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
Future Directions
There are several potential future directions for research involving N-cyclopentyl-2,3-diphenylacrylamide. One area of interest is the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function in animal studies, and further research is needed to determine its potential as a treatment for this disease. Another area of interest is the development of new catalysts for metal-catalyzed reactions. This compound has been used as a ligand in these reactions, and further research is needed to optimize its use in this application. Additionally, this compound may have potential applications in the development of new materials, such as polymers and nanoparticles. Further research is needed to explore these potential applications.
Synthesis Methods
N-cyclopentyl-2,3-diphenylacrylamide is synthesized through the reaction of cyclopentylamine with 2,3-diphenylacryloyl chloride. The reaction takes place under basic conditions, and the product is obtained through column chromatography. The purity and yield of the product can be improved by recrystallization.
Scientific Research Applications
N-cyclopentyl-2,3-diphenylacrylamide has been used in several scientific research studies due to its unique chemical properties. It has been used as a ligand in metal-catalyzed reactions, as a building block for the synthesis of novel organic compounds, and as a probe to study enzyme activity. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
(E)-N-cyclopentyl-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20(21-18-13-7-8-14-18)19(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-6,9-12,15,18H,7-8,13-14H2,(H,21,22)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVIFPLESEVOH-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)
![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)

![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)


![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)